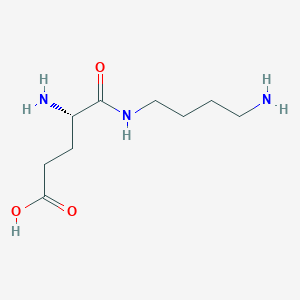
(S)-4-Amino-5-((4-aminobutyl)amino)-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-Amino-5-((4-aminobutyl)amino)-5-oxopentanoic acid is a compound that plays a significant role in various biochemical processes. It is a derivative of lysine and is involved in the post-translational modification of proteins, particularly in the formation of hypusine, a unique amino acid essential for the activity of eukaryotic initiation factor 5A (eIF5A) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Amino-5-((4-aminobutyl)amino)-5-oxopentanoic acid involves the enzymatic modification of lysine residues The process begins with the transfer of the 4-aminobutyl moiety from spermidine to the ε-amino group of a specific lysine residue in the eIF5A precursor proteinSubsequently, deoxyhypusine is hydroxylated by deoxyhypusine hydroxylase (DOHH) to form hypusine .
Industrial Production Methods
Industrial production of this compound typically involves the use of recombinant DNA technology to express the necessary enzymes (DHPS and DOHH) in microbial systems. These engineered microorganisms can then be cultured in bioreactors to produce the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
(S)-4-Amino-5-((4-aminobutyl)amino)-5-oxopentanoic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxylation of deoxyhypusine to hypusine is an oxidation reaction catalyzed by DOHH.
Common Reagents and Conditions
Spermidine: Used as the donor of the 4-aminobutyl moiety.
Deoxyhypusine Synthase (DHPS): Catalyzes the transfer of the 4-aminobutyl moiety.
Deoxyhypusine Hydroxylase (DOHH): Catalyzes the hydroxylation of deoxyhypusine.
Major Products
Deoxyhypusine: An intermediate formed during the synthesis of hypusine.
Hypusine: The final product, essential for the activity of eIF5A.
Scientific Research Applications
(S)-4-Amino-5-((4-aminobutyl)amino)-5-oxopentanoic acid has several scientific research applications:
Chemistry: Used in studies of post-translational modifications and protein synthesis.
Biology: Plays a crucial role in cell growth, proliferation, and differentiation.
Industry: Used in the production of recombinant proteins and in the study of protein modifications.
Mechanism of Action
The compound exerts its effects through the modification of eIF5A, a protein involved in translation elongation and termination. The modification involves the addition of a 4-aminobutyl moiety to a specific lysine residue, forming hypusine. This modification is essential for the activity of eIF5A, which in turn is crucial for protein synthesis and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Agmatine: A naturally occurring metabolite of arginine with similar biochemical properties.
4-Aminobutylphosphonic acid: A compound with a similar structure but different functional groups.
Uniqueness
(S)-4-Amino-5-((4-aminobutyl)amino)-5-oxopentanoic acid is unique due to its specific role in the post-translational modification of eIF5A, a process that is highly conserved and essential for cell viability and growth .
Biological Activity
(S)-4-Amino-5-((4-aminobutyl)amino)-5-oxopentanoic acid, commonly referred to as glutamyl-putrescine, is a compound of significant interest in biochemical research due to its structural similarities to amino acids and its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C9H19N3O3
- CAS Number : 94596-60-8
It is characterized by an amino acid backbone with an additional butyl amino group, which may influence its interaction with biological systems.
This compound exhibits several biological activities that are primarily attributed to its role as a modulator in neurotransmission and cellular signaling pathways. The compound is thought to interact with various receptors and enzymes involved in metabolic processes.
-
Neurotransmitter Modulation :
- The compound has been shown to influence neurotransmitter release, particularly in the context of glutamate signaling pathways. Its structural similarity to glutamate suggests potential agonistic or antagonistic effects on glutamate receptors, which are crucial for synaptic plasticity and cognitive functions.
-
Cell Signaling :
- Research indicates that this compound may play a role in cell signaling by modulating pathways associated with cell growth and apoptosis. This activity is particularly relevant in the context of cancer research, where compounds that can influence cell death pathways are of great interest.
Case Studies
-
Neuroprotective Effects :
- A study investigated the neuroprotective effects of this compound in models of oxidative stress. The results indicated that the compound significantly reduced neuronal cell death induced by oxidative damage, suggesting its potential as a therapeutic agent in neurodegenerative diseases.
-
Antitumor Activity :
- Another research effort focused on the antitumor properties of this compound, revealing that it inhibited the proliferation of various cancer cell lines. Mechanistic studies suggested that this effect was mediated through the induction of apoptosis and inhibition of cell cycle progression.
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C9H19N3O3 |
|---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
(4S)-4-amino-5-(4-aminobutylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C9H19N3O3/c10-5-1-2-6-12-9(15)7(11)3-4-8(13)14/h7H,1-6,10-11H2,(H,12,15)(H,13,14)/t7-/m0/s1 |
InChI Key |
GHZATQMRRZVQMB-ZETCQYMHSA-N |
Isomeric SMILES |
C(CCNC(=O)[C@H](CCC(=O)O)N)CN |
Canonical SMILES |
C(CCNC(=O)C(CCC(=O)O)N)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















